(S)-2-Amino-1-(2-(((cyclopropylmethyl)amino)methyl)pyrrolidin-1-yl)ethanone
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Overview
Description
(S)-2-Amino-1-(2-(((cyclopropylmethyl)amino)methyl)pyrrolidin-1-yl)ethanone is a chiral compound with a complex structure that includes a pyrrolidine ring, an amino group, and a cyclopropylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-1-(2-(((cyclopropylmethyl)amino)methyl)pyrrolidin-1-yl)ethanone typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cascade reaction involving N-substituted piperidines.
Introduction of the Cyclopropylmethyl Group: This step involves the alkylation of the pyrrolidine ring with cyclopropylmethyl halides under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents used in the reactions are chosen to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-1-(2-(((cyclopropylmethyl)amino)methyl)pyrrolidin-1-yl)ethanone can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitro compounds.
Reduction: The carbonyl group can be reduced to form alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of oximes or nitro compounds.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted amines or thiols.
Scientific Research Applications
(S)-2-Amino-1-(2-(((cyclopropylmethyl)amino)methyl)pyrrolidin-1-yl)ethanone has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It is used in studies to understand the interaction of chiral compounds with biological systems.
Industrial Applications: The compound is used in the production of fine chemicals and advanced materials.
Mechanism of Action
The mechanism of action of (S)-2-Amino-1-(2-(((cyclopropylmethyl)amino)methyl)pyrrolidin-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structure and functional groups . The exact pathways and targets can vary based on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Aminopyrimidine Derivatives: These compounds share similar structural features and have applications in medicinal chemistry.
Pyrrolidine Derivatives: Compounds with pyrrolidine rings are widely used in drug discovery and organic synthesis.
Uniqueness
(S)-2-Amino-1-(2-(((cyclopropylmethyl)amino)methyl)pyrrolidin-1-yl)ethanone is unique due to its specific combination of functional groups and chiral nature. This uniqueness allows it to interact with biological systems in a distinct manner, making it valuable for specific applications in medicinal chemistry and organic synthesis .
Properties
Molecular Formula |
C11H21N3O |
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Molecular Weight |
211.30 g/mol |
IUPAC Name |
2-amino-1-[(2S)-2-[(cyclopropylmethylamino)methyl]pyrrolidin-1-yl]ethanone |
InChI |
InChI=1S/C11H21N3O/c12-6-11(15)14-5-1-2-10(14)8-13-7-9-3-4-9/h9-10,13H,1-8,12H2/t10-/m0/s1 |
InChI Key |
HBAPODZNEYNFFT-JTQLQIEISA-N |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)CN)CNCC2CC2 |
Canonical SMILES |
C1CC(N(C1)C(=O)CN)CNCC2CC2 |
Origin of Product |
United States |
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